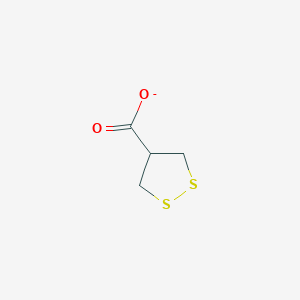
Asparagusate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asparagusate is a monocarboxylic acid anion and a member of dithiolanes. It is a conjugate base of an asparagusic acid. It derives from a hydride of a 1,2-dithiolane.
Wissenschaftliche Forschungsanwendungen
Nutritional and Bioactive Compounds in Asparagus
Asparagus (Asparagus officinalis L.) is renowned for its diverse bioactivities and has been extensively utilized as both food and medicine historically. It boasts various phytochemical compounds like polysaccharides, polyphenols, anthocyanins, and saponins. These compounds are associated with a plethora of health benefits, including anti-cancer, anti-tumor, antioxidant, immunomodulatory, hypoglycemic, anti-hypertensive, and anti-epileptic effects. The nutritional value and bioactive compounds of asparagus have been comprehensively reviewed, emphasizing the significant relationships between its health benefits and bioactive components (Guo et al., 2020).
Genetic Improvement and Biotechnological Applications
Asparagus holds considerable importance as a medicinal plant, prompting advances in biotechnology to genetically manipulate it to produce desired biochemical profiles. Most patents in this area have focused on yield improvement, nutritional enhancement, and the production of significant biomolecules. Yield improvement has been primarily achieved through modifications in plant hormonal levels. In terms of nutritional improvement, β-carotene and methionine have been popular targets (Patil et al., 2019).
Anthocyanins Accumulation and Related Molecular Analysis
In a study involving both green and purple asparagus cultivars, it was found that at least 16 kinds of anthocyanins, primarily peonidin, cyanidin, and their glycoside derivatives, were identified. The accumulation of anthocyanins in asparagus is light-dependent, with significant differential expression of anthocyanin biosynthetic genes and transcription factors between green and purple cultivars. This research provides vital insights into the accumulation of anthocyanins and the molecular mechanisms of anthocyanin biosynthesis in asparagus (Dong et al., 2019).
Medicinal and Pharmacological Properties
Asparagus racemosus is notably recognized for its phytoestrogenic properties and is seeing increased interest as a safer alternative to synthetic estrogens. It exhibits several pharmacological actions, including antioxidant, immunostimulant, anti-dyspepsia, and antitussive effects. The demand for this plant is on the rise due to its multiple medicinal uses. However, its natural habitat is endangered due to destructive harvesting and habitat destruction, emphasizing the need for conservation and sustainable harvesting practices (Bopana & Saxena, 2007).
Eigenschaften
Molekularformel |
C4H5O2S2- |
|---|---|
Molekulargewicht |
149.2 g/mol |
IUPAC-Name |
dithiolane-4-carboxylate |
InChI |
InChI=1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6)/p-1 |
InChI-Schlüssel |
AYGMEFRECNWRJC-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(CSS1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate](/img/structure/B1255222.png)

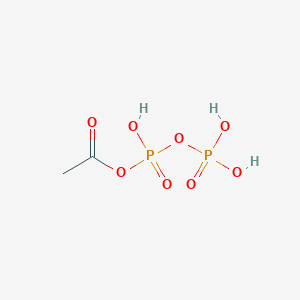
![[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[[(3S,5R,9S,12R,13R,14S)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B1255228.png)
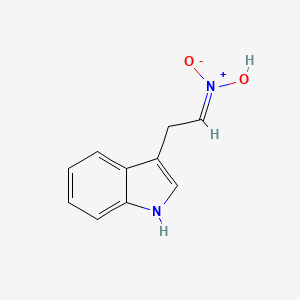

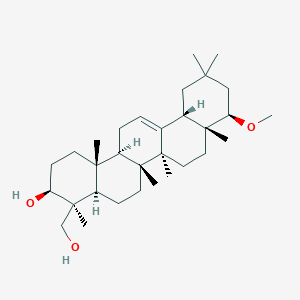
![2-{[Bis(2-chloroethyl)amino]methyl}phenylalanine--hydrogen chloride (1/2)](/img/structure/B1255233.png)
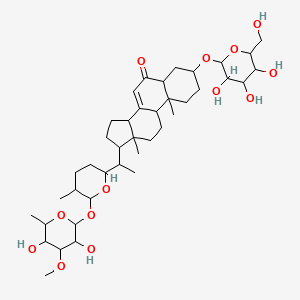
![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 1H-indole-3-carboxylate](/img/structure/B1255240.png)

![(5S)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-phenyl-4,5-dihydroimidazol-2-amine](/img/structure/B1255243.png)
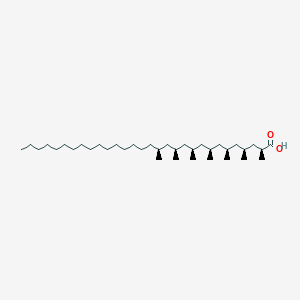
![(1R,3S,11S,12S,14R,21Z,24S,31R,44S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1255246.png)